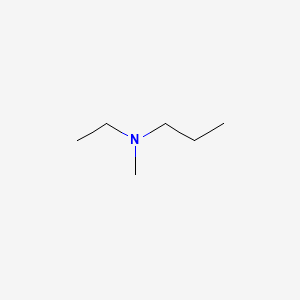
Benzene, 1-nitro-4-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosobenzene is an organic compound with the formula C6H5NO . It is one of the prototypical organic nitroso compounds. It is a dark green species that exists in equilibrium with its pale yellow dimer . Both the monomer and dimer are diamagnetic .
Synthesis Analysis
Nitrosobenzene can be synthesized by reducing nitrobenzene to phenylhydroxylamine (C6H5NHOH), which is then oxidized by sodium dichromate (Na2Cr2O7) . It can also be prepared by oxidation of aniline using peroxymonosulfuric acid (Caro’s acid) or potassium peroxymonosulfate under biphasic conditions .Molecular Structure Analysis
The molecular structure of Nitrosobenzene is characterized by a unique nitrogen-oxygen combination located next to a carbon backbone . The monomer and dimer forms of Nitrosobenzene are in dynamic equilibrium, with the monomer favored at higher temperatures and in dilute solutions .Chemical Reactions Analysis
Nitro-containing compounds like Nitrosobenzene have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . They have diverse reactivity due to the diverse reactivity of the nitro group .Physical And Chemical Properties Analysis
Nitrosobenzene is a dark green solid in its freshly sublimed monomeric form, and a pale yellow solid in its dimeric form . It has a low solubility in water but is soluble in organic solvents . Its melting point is between 65 to 69 °C, and it boils at 59 °C (at 18 mmHg) .Wirkmechanismus
The radical-initiated reductive coupling of nitro compounds with alkenes provides a concise way to produce amines under transition metal catalysis . For the traditional nitration process, a nitronium ion (NO2+) is generated from mixed strong acidic systems (H2SO4/HNO3) which then undergoes an electrophilic substitution to deliver the nitrated products .
Safety and Hazards
Zukünftige Richtungen
The importance of nitro chemistry, including Nitrosobenzene, will continue to increase in the future in terms of elaborate synthesis . New reactions and methodologies are still being found today, due to the diverse reactivity of the nitro group . This suggests that there is still much to explore and discover in this field .
Eigenschaften
CAS-Nummer |
4485-08-9 |
|---|---|
Molekularformel |
C6H4N2O3 |
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
1-nitro-4-nitrosobenzene |
InChI |
InChI=1S/C6H4N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |
InChI-Schlüssel |
IDZTUECABAHWLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1N=O)[N+](=O)[O-] |
Andere CAS-Nummern |
4485-08-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















